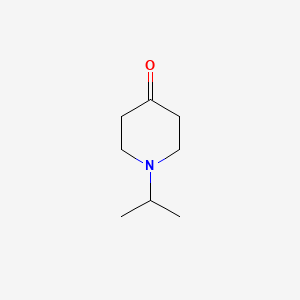

1-Isopropyl-4-piperidone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBCHAQIXKJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201762 | |

| Record name | 1-(Isopropyl)-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5355-68-0 | |

| Record name | 1-Isopropyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isopropyl)-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Isopropyl)-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isopropyl)-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isopropyl 4 Piperidone

Conventional and Established Synthetic Pathways

These methods represent the foundational chemical processes developed for constructing the 4-piperidone (B1582916) core and introducing the N-isopropyl substituent.

Multi-step Syntheses from Acyclic Precursors

One of the most established routes to 4-piperidones involves constructing the ring from non-cyclic starting materials. dtic.mil A prominent example of this is the Dieckmann condensation. tandfonline.comresearchgate.net This process typically begins with the reaction of a primary amine, in this case, isopropylamine (B41738), with two equivalents of an acrylic ester, such as methyl or ethyl acrylate (B77674), to form an acyclic aminodicarboxylate ester. tandfonline.com This intermediate then undergoes an intramolecular cyclization catalyzed by a base, followed by hydrolysis and decarboxylation to yield the final 4-piperidone product. dtic.milchemicalbook.comgoogle.com The entire sequence is a multi-step procedure that requires careful control of reaction conditions to achieve good yields. tandfonline.comresearchgate.net

Table 1: Overview of Dieckmann Condensation for N-Substituted 4-Piperidones

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Addition | 1,4-addition of a primary amine to two equivalents of an acrylate ester. | Primary amine (e.g., Isopropylamine), Methyl acrylate |

| 2. Cyclization | Base-catalyzed intramolecular condensation of the resulting diester. | Sodium metal, Sodium methoxide, Toluene |

| 3. Hydrolysis & Decarboxylation | Acid-catalyzed removal of the ester group and subsequent loss of CO2. | Concentrated HCl, heat |

Ring Closure Reactions in the Formation of 1-Isopropyl-4-piperidone

The critical step in many syntheses is the ring-closure reaction that forms the piperidone heterocycle. Beyond the Dieckmann condensation, other cyclization strategies are employed.

A notable method is the double Michael addition, also known as an aza-Michael reaction. dtic.milkcl.ac.uk In this approach, a primary amine like isopropylamine is reacted with a divinyl ketone or a suitable precursor. dtic.milkcl.ac.uk The reaction proceeds via a conjugate addition cascade to form the six-membered ring in an atom-efficient manner. kcl.ac.uk

Another direct approach to the N-substituted piperidone ring involves the cyclization of a primary amine with a difunctional acyclic precursor. For instance, a patented method describes the reaction of a primary amine (R-NH₂, where R can be an isopropyl group) with 1,5-dichloro-3-pentanone to directly form the corresponding N-substituted-4-piperidone. google.comgoogle.com This method offers a more direct ring closure compared to the multi-step Dieckmann pathway. google.com

Modifications of Pre-existing Piperidone Ring Systems

An alternative to building the ring from scratch is to start with a pre-formed 4-piperidone ring and introduce the isopropyl group onto the nitrogen atom. This is often a more direct and convenient laboratory-scale approach.

Two primary methods for this transformation are:

Direct N-Alkylation: This involves a nucleophilic substitution reaction where 4-piperidone (often used as its hydrochloride salt and neutralized in situ with a base like potassium carbonate) is reacted with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide. chemicalbook.com

Reductive Amination: This is a widely used and often high-yielding method for forming C-N bonds. umh.esresearchgate.net In this context, 4-piperidone is reacted with acetone (B3395972). sciencemadness.org This reaction forms an intermediate iminium ion, which is then reduced in the same pot to the N-isopropyl amine. researchgate.netsciencemadness.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. dtic.mil This approach avoids the use of potentially less reactive or more expensive alkyl halides.

Table 2: Comparison of N-Isopropylation Methods for 4-Piperidone

| Method | Reagents | Key Features |

|---|---|---|

| Direct N-Alkylation | 4-piperidone, Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃) | A classic Sₙ2 reaction; can sometimes be lower yielding or require harsher conditions. sciencemadness.org |

| Reductive Amination | 4-piperidone, Acetone, Reducing agent (e.g., STAB) | Often proceeds under mild conditions with high yields; uses a readily available ketone. sciencemadness.orgdtic.mil |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of methods that are more efficient, selective, and environmentally benign. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Transformations in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling new reaction pathways and improving the efficiency of existing ones. In the context of piperidone synthesis, various catalytic systems are employed. Transition-metal catalysts, including those based on palladium, rhodium, gold, and ruthenium, are effective for various cyclization and cross-coupling reactions that can lead to piperidine (B6355638) and tetrahydropyridine (B1245486) scaffolds. nih.govresearchgate.net For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which are valuable precursors to substituted piperidines. snnu.edu.cnacs.org While not always applied directly to the synthesis of this compound itself, these catalytic methods represent the state-of-the-art for constructing the core piperidine structure with high levels of control and efficiency. nih.govsnnu.edu.cn

Microwave-Assisted Synthetic Protocols for this compound

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. clockss.orgresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. clockss.orgresearchgate.netd-nb.info This technology is particularly well-suited for the synthesis of heterocyclic compounds. Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are often significantly enhanced by microwave heating. nih.gov For example, the synthesis of pyridopyrimidine derivatives using 4-piperidone hydrochloride monohydrate as a starting material can be achieved in seconds with excellent yields under solvent-free, microwave-assisted conditions. nih.govresearchgate.net These protocols highlight a more sustainable and efficient route for synthesizing derivatives from the 4-piperidone core. researchgate.net

Table 3: Advantages of Microwave-Assisted Synthesis (MAOS) in Heterocycle Preparation

| Feature | Description |

|---|---|

| Rate Acceleration | Reaction times are often reduced from hours to minutes. clockss.org |

| Increased Yields | Higher conversion to the desired product is frequently observed. researchgate.net |

| Higher Purity | The rapid heating can minimize the formation of side products. clockss.orgresearchgate.net |

| Solvent-Free Conditions | Many reactions can be run without a solvent, aligning with green chemistry principles. researchgate.netresearchgate.net |

Flow Chemistry Applications in the Synthesis of this compound

The synthesis of N-substituted piperidones, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater consistency and scalability. While literature specifically detailing the flow synthesis of this compound is nascent, extensive research on analogous systems provides a strong blueprint for its application.

Continuous flow methodologies have been successfully developed for key reactions in the synthesis of complex piperidine-containing molecules. For instance, the N-alkylation step in the preparation of the synthetic opioid remifentanil has been effectively translated from microwave-assisted batch conditions to a biphasic, "slug-flow" regime in a microreactor. scielo.br This approach achieved a 94% yield with a residence time of only 15-20 minutes, demonstrating a significant acceleration compared to batch methods. scielo.br Similarly, a robust plug-flow process was developed for the 1,2-addition of an organolithium reagent to N-Boc-4-piperidone, a common precursor, enabling execution on a multi-kilogram scale without the need for large pilot-plant vessels. acs.org

Reductive amination, a common route to N-substituted piperidines, has also been adapted to flow conditions. An efficient continuous-flow process for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine from 2,2,6,6-tetramethyl-4-piperidone (TAA) was demonstrated in a micro fixed-bed reactor packed with a Pt/C catalyst. researchgate.net This system drastically reduced the reaction time from 2 hours in batch to 12 minutes in flow, achieving an 85% isolated yield and a productivity of 2.14 g/hour . researchgate.net High-temperature flow reactors have also been employed for the direct N-alkylation of amines using alcohols as green alkylating agents, a process that can be applied to piperidine derivatives. thalesnano.com

These examples underscore the potential of flow chemistry for the synthesis of this compound. A likely flow process would involve the continuous feeding of 4-piperidone and an isopropylating agent (e.g., 2-bromopropane or acetone for reductive amination) into a heated reactor, potentially containing a packed-bed catalyst, to achieve rapid and efficient N-alkylation.

Solvent-Free and Aqueous Media Synthetic Strategies

In line with the principles of green chemistry, synthetic strategies that minimize or eliminate the use of volatile and hazardous organic solvents are highly desirable. Research into the synthesis of 4-piperidone derivatives has explored both solvent-free conditions and the use of water as a reaction medium.

Solvent-Free Synthesis: Solvent-free reactions, often facilitated by microwave irradiation, can accelerate reaction rates and simplify product work-up. A notable example is the microwave-assisted, solvent-free reaction of 1-methyl-4-piperidone (B142233) with aromatic aldehydes in the presence of pyrrolidine (B122466) to afford 3-arylidene-4-piperidones. rsc.org This approach highlights the feasibility of conducting reactions with N-alkyl-4-piperidone derivatives without a bulk solvent medium. Furthermore, studies on the N-acetylation of 4-piperidones have shown that solvent-free systems are viable, although they necessitate precise temperature control to prevent product decomposition.

Aqueous Media Synthesis: Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. The N-alkylation of amines has been successfully performed in aqueous media. scirp.org A general method for the synthesis of N-aryl-substituted 4-piperidones was developed using a mixture of ethanol (B145695) and water as the solvent. acs.org In this procedure, a variety of anilines were reacted with an N-methyl-N-benzyl-4-oxopiperidinium salt in aqueous ethanol at 100 °C to give the corresponding N-aryl-4-piperidones in yields ranging from fair to excellent. acs.org Another relevant procedure involves the reaction of 4-piperidone hydrochloride with methyl acrylate in a water/THF biphasic system, accelerated by microwave irradiation, demonstrating that even water-immiscible reagents can be effectively reacted in aqueous systems. scielo.br

| Derivative | Strategy | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Aryl-4-piperidones | Aqueous Media | Aniline derivative, N-methyl-N-benzyl-4-oxopiperidinium iodide, K₂CO₃, EtOH/H₂O, 100 °C | 45-94% | acs.org |

| 3-Arylidene-4-piperidones | Solvent-Free | 1-Methyl-4-piperidone, aromatic aldehyde, pyrrolidine, microwave irradiation | Not specified | rsc.org |

| N-Acetyl-4-piperidone derivative | Solvent-Free Feasibility | Triacetonamine (TAA), ketene, acid catalyst; requires precise temperature control | Not specified | |

| N-Acryloyl-piperidone | Aqueous Biphasic System | 4-Piperidone hydrochloride, methyl acrylate, base, H₂O/THF, microwave (50-75 °C) | 76% | scielo.br |

Optimization Studies of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring process efficiency. For the synthesis of this compound, this typically involves the N-alkylation of a 4-piperidone precursor. Studies on analogous N-alkylations provide a clear framework for optimizing this transformation. Key parameters investigated include the choice of base, solvent, temperature, reaction time, and reagent stoichiometry.

One of the most common methods for preparing N-substituted 4-piperidones is the Dieckmann cyclization of an aminodicarboxylate ester, followed by hydrolysis and decarboxylation. An improved procedure for 1-(2-phenethyl)-4-piperidone systematically studied the effect of different bases and solvents on the yield of the cyclization step. researchgate.net The results showed that sodium t-butoxide in xylene gave a superior yield (72%) compared to other bases like sodium metal, sodium hydride, and sodium methoxide. researchgate.net

For direct N-alkylation of the piperidine ring, the choice of base and solvent is equally crucial. Procedures often employ a carbonate base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The use of a stronger base like sodium hydride (NaH) is also an option. researchgate.net To prevent the common side reaction of over-alkylation, which would form a quaternary ammonium (B1175870) salt, slow addition of the alkylating agent (e.g., 2-bromopropane) to an excess of the amine is recommended. researchgate.net

Optimization studies for the synthesis of 1-N-Alloc-4-piperidone found that controlling stoichiometry (1.2 equivalents of allyl chloroformate), reaction time (12–24 hours), and temperature (0°C to room temperature) was key to achieving yields in the 70-80% range.

| Target Compound | Reaction Step | Conditions Varied | Optimal Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-Phenethyl)-4-piperidone | Dieckmann Cyclization | Base | Sodium t-butoxide | 72% | researchgate.net |

| 1-(2-Phenethyl)-4-piperidone | Dieckmann Cyclization | Base | Sodium Hydride (NaH) | 64% | researchgate.net |

| 1-(2-Phenethyl)-4-piperidone | Dieckmann Cyclization | Base | Sodium Methoxide (NaOMe) | 40% | researchgate.net |

| N-Alkylpiperidines | N-Alkylation | Base/Solvent | K₂CO₃ in dry DMF | Not specified | researchgate.net |

| N-Alkylpiperidines | N-Alkylation | Base/Solvent | NaH in dry DMF | Not specified | researchgate.net |

| 1-N-Alloc-4-piperidone | N-Acylation | Stoichiometry, Time, Temp. | 1.2 eq. Alloc-Cl, 12-24h, 0°C to RT | ~75% |

Scalability and Process Development Research for this compound Synthesis

The transition from a laboratory-scale procedure to a large-scale industrial process requires a focus on safety, robustness, cost-effectiveness, and product purity. Process development for N-substituted 4-piperidones and their precursors has addressed these challenges through optimized batch processes and the implementation of continuous flow technology.

A key starting material, 4-piperidone monohydrate hydrochloride, has been the subject of significant process development. Early methods suffered from low yields (40–55%), purity issues, and the use of hazardous reagents. An optimized, scalable three-step process starting from N-carbethoxy-4-piperidone was developed to overcome these limitations. google.com This process involves etherification with trimethyl orthoformate, hydrolysis with potassium hydroxide, and final cyclization with hydrochloric acid, demonstrating improved yields and purity suitable for large-scale manufacturing. google.com

For the N-alkylation step itself, scalability has been demonstrated for various piperidine-containing active pharmaceutical ingredients. The asymmetric synthesis of a key piperidine intermediate of the drug Avacopan was successfully carried out on a 1 kg scale using an enzymatic kinetic resolution. acs.org The synthesis of chiral piperidines via an asymmetric reductive transamination reaction was also shown to be easily scalable, with a multi-hundred-gram scale synthesis being demonstrated. bohrium.com

As mentioned previously, continuous flow chemistry is a powerful tool for process development and scaling. The development of a plug-flow process for a reaction involving N-Boc-4-piperidone allowed for production at the multi-kilogram scale, showcasing how flow reactors can circumvent the challenges of handling highly reactive species in large batch reactors. acs.org The continuous flow synthesis of DTMPA achieved a productivity of 2.14 g/hour over an 8-hour period, confirming the robustness of the system for sustained production. researchgate.net These studies provide a strong foundation for the development of a safe, efficient, and scalable manufacturing process for this compound.

Chemical Reactivity and Transformations of 1 Isopropyl 4 Piperidone

Reactions Involving the Carbonyl Functionality

The ketone at the C-4 position is a key reactive center in 1-isopropyl-4-piperidone, readily undergoing transformations typical of carbonyl compounds. These reactions allow for the introduction of new carbon-carbon bonds and the conversion of the carbonyl into other important functional groups like alcohols and amines.

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These addition reactions are fundamental to extending the carbon skeleton and creating more complex structures, such as tertiary alcohols and new alkenes.

One of the most significant nucleophilic addition reactions is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide and provides a route to exocyclic alkenes. For instance, 4-formyl piperidines, important synthetic intermediates, can be prepared through a Wittig reaction on the corresponding 4-piperidone (B1582916), followed by hydrolysis. kcl.ac.ukkcl.ac.uk

Organometallic reagents , such as Grignard (organomagnesium) and organolithium reagents, readily add to the carbonyl to form tertiary alcohols. umw.eduuniurb.it For example, the reaction of a 1-alkyl-4-piperidylmagnesium halide with a ketone like dibenzo[a,e]cycloheptatrien-5-one is a key step in the synthesis of certain pharmacologically active compounds, demonstrating the utility of these nucleophilic additions. googleapis.com Similarly, iterative additions of organolithium and Grignard reagents to amides can produce α-tertiary amines, a principle that extends to the reactivity of ketones like this compound. rsc.org

The Strecker synthesis offers another pathway for functionalization at the carbonyl carbon. Reaction of this compound with an amine (e.g., aniline) and a cyanide source (e.g., KCN) yields an α-aminonitrile, which is a versatile intermediate for the synthesis of amino acids and other nitrogen-containing compounds. ajrconline.org

| Reaction Type | Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Wittig Reaction | Phosphonium Ylide | Ph₃P=CHR | 4-Alkylidene-piperidine | masterorganicchemistry.comkcl.ac.uk |

| Grignard Addition | Organomagnesium Halide | R-MgX, then H₃O⁺ | 4-Alkyl-4-hydroxypiperidine | umw.edugoogleapis.com |

| Organolithium Addition | Organolithium | R-Li, then H₃O⁺ | 4-Alkyl-4-hydroxypiperidine | umw.edursc.org |

| Strecker Synthesis | Cyanide / Amine | KCN, R-NH₂ | 4-Amino-4-cyanopiperidine | ajrconline.org |

The carbonyl group of this compound can be readily reduced to either a secondary alcohol or an amine, depending on the reagents and conditions employed. These transformations are crucial for accessing key piperidine-based scaffolds.

Direct reduction of the ketone yields the corresponding secondary alcohol, 1-isopropyl-4-piperidinol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

More commonly, the ketone is converted to an amine via reductive amination . This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, which is then reduced in situ. For the synthesis of 1-isopropylpiperidin-4-amine, this compound is treated with ammonium (B1175870) acetate (B1210297) (NH₄OAc) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), affording the primary amine in good yield. A tandem flow process using isopropylamine (B41738) and hydrogenation over a palladium on carbon (Pd/C) catalyst has also been reported as a highly efficient, high-purity industrial method. Reductive amination can also be used to introduce other substituents, as seen in the synthesis of fentanyl analogs where a piperidone is reductively aminated with aniline. ajrconline.org

| Reaction Type | Reagent(s) | Product | Yield | Ref. |

| Carbonyl Reduction | NaBH₄, MeOH | 1-Isopropyl-4-piperidinol | N/A | |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 1-Isopropylpiperidin-4-amine | 78% | |

| Reductive Amination | Isopropylamine, H₂ (gas), Pd/C | 1,4'-Diisopropyl-4-aminopiperidine | 92% | |

| Reductive Amination | Aniline, NaBH(OAc)₃ | N-Phenyl-1-isopropylpiperidin-4-amine | N/A | ajrconline.org |

The presence of protons on the carbons alpha to the carbonyl group allows for the formation of enolates or enamines. The resulting nucleophilic species can then react with various electrophiles, providing a powerful method for functionalization at the C-3 and C-5 positions of the piperidone ring.

Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the corresponding lithium enolate. This enolate can then undergo SN2 reactions with electrophiles such as alkyl halides to introduce a substituent at the α-position. 182.160.97libretexts.org The alkylation of enolates derived from N-alkyl-4-piperidones has been explored for the synthesis of intermediates leading to alkaloid analogs. rsc.org

The Mannich reaction is a classic three-component condensation involving an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.org This reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion, which is then attacked by the enol or enolate of the piperidone. This method can be used to introduce aminomethyl groups at the α-positions and is fundamental in the synthesis of many complex natural products and pharmaceuticals. nih.gov

| Reaction Type | Base/Conditions | Electrophile | Product Type | Ref. |

| Enolate Alkylation | LDA, THF, -78 °C | R-X (Alkyl Halide) | 3-Alkyl-1-isopropyl-4-piperidone | libretexts.orgrsc.org |

| Mannich Reaction | HCHO, R₂NH, H⁺ | Iminium Ion (in situ) | 3-(Dialkylaminomethyl)-1-isopropyl-4-piperidone | organic-chemistry.orgnih.gov |

Reactivity at the Piperidone Ring System

Beyond the carbonyl group, the piperidone ring itself can undergo significant transformations, including functionalization at the α-carbons and rearrangements that alter the ring size.

The α-positions (C-3 and C-5) of this compound are activated by the adjacent carbonyl group, making them susceptible to a variety of functionalization reactions.

A prominent example is the Claisen-Schmidt condensation , an aldol (B89426) condensation between the piperidone and an aromatic aldehyde in the presence of an acid or base catalyst. When two equivalents of an aldehyde are used, this reaction leads to the formation of α,α'-disubstituted products, specifically 3,5-bis(arylidene)-4-piperidones. nih.gov These highly conjugated systems are of interest for their potential biological activities.

Direct alkylation at the alpha position via enolate chemistry, as mentioned previously, is a primary strategy for introducing alkyl or functionalized alkyl groups. rsc.org Research has described the alkylation of 1-alkyl-4-piperidones with reagents like chloroacetone (B47974) to produce 3-acetonyl-4-piperidones, which are precursors for fused heterocyclic systems. rsc.org

| Reaction Name | Reagents | Product Type | Ref. |

| Claisen-Schmidt Condensation | Ar-CHO (2 eq.), Acetic Acid | 3,5-Bis(arylidene)-1-isopropyl-4-piperidone | nih.gov |

| Enolate Alkylation | LDA, then R-X | 3-Alkyl-1-isopropyl-4-piperidone | rsc.orgresearchgate.net |

| Mannich Reaction | HCHO, R₂NH, HCl | 3,5-Bis(dialkylaminomethyl)-1-isopropyl-4-piperidone | nih.govchemrevlett.com |

The piperidone ring can be induced to undergo rearrangements that either expand it to a seven-membered ring or contract it to a five-membered ring. These transformations provide access to different heterocyclic scaffolds.

Ring Expansion Reactions:

Schmidt Reaction : Treatment of N-alkyl-4-piperidones with hydrazoic acid (HN₃), typically generated in situ, results in a ring expansion to form a 1,4-diazepan-5-one. researchgate.net This reaction inserts a nitrogen atom adjacent to the carbonyl group, providing a direct route to seven-membered diazepanone rings.

Beckmann Rearrangement : This reaction transforms an oxime into an amide or lactam. organic-chemistry.orgbyjus.com The oxime of this compound, upon treatment with an acid catalyst (e.g., polyphosphoric acid, H₂SO₄), can rearrange to form the corresponding seven-membered lactam, 1-isopropyl-azepan-4-one or 1-isopropyl-azepan-5-one, depending on which alkyl group migrates. derpharmachemica.com

Tiffeneau-Demjanov Rearrangement : This method provides a one-carbon ring expansion of cyclic ketones. wikipedia.orgresearchgate.net The sequence involves converting this compound to the corresponding 4-aminomethyl-4-piperidinol (via cyanohydrin formation followed by reduction). Treatment of this amino alcohol with nitrous acid (HNO₂) generates a diazonium ion that rearranges to give a ring-expanded ketone, in this case, a 1-isopropyl-azepan-4-one. psgcas.ac.inlibretexts.orgnih.gov

Ring Contraction Reactions:

While less common for 4-piperidones specifically, ring contraction of piperidine (B6355638) derivatives to substituted pyrrolidines has been documented. These reactions can proceed through radical or cationic intermediates, sometimes mediated by enzymes like cytochrome P450. acs.org Photomediated ring contractions of α-acylated piperidines have also been reported to yield β-amino ketones. libretexts.org Application of these methods directly to this compound would require prior functionalization.

| Reaction Name | Key Reagent(s) | Resulting Ring System | Ref. |

| Schmidt Reaction | Hydrazoic Acid (HN₃) | 1-Isopropyl-1,4-diazepan-5-one | researchgate.net |

| Beckmann Rearrangement | H⁺ (on oxime) | 1-Isopropylazepan-4-one / 1-Isopropylazepan-5-one | organic-chemistry.orgderpharmachemica.com |

| Tiffeneau-Demjanov Rearrangement | 1. KCN, 2. LiAlH₄, 3. HNO₂ | 1-Isopropylazepan-4-one | wikipedia.orgresearchgate.net |

Spiroannulation and Fused Ring Formation

This compound serves as a versatile building block for the synthesis of spirocyclic and fused-ring heterocyclic systems, which are significant scaffolds in medicinal chemistry. The carbonyl group at the C4 position is the primary site for reactions that initiate the formation of these complex structures.

One common strategy involves the reaction of this compound with bifunctional reagents. For instance, it can react with sulfur and active methylene (B1212753) nitriles to generate thienopyridines. researchgate.net These fused heterocyclic systems are of interest for their potential biological activities.

Another approach is the construction of a spiro-ring at the C4 position. This can be achieved through various cyclization strategies. For example, spiro[furanone-piperidine] structures can be synthesized via a sequence involving a Suzuki coupling followed by an iodolactonization reaction. researchgate.net Similarly, the synthesis of spirofuranopyrimidines has been accomplished by the addition of the piperidone to a pyrimidine (B1678525) dianion, followed by cycloetherification of the resulting diol intermediate. researchgate.net The formation of spiro-oxiranes is also possible. The reaction of 1-substituted-4-piperidones with diazomethane (B1218177) can yield spiro-oxiranes, particularly when electron-withdrawing groups are present on the nitrogen atom. niscpr.res.in

The general strategies for synthesizing spiropiperidines often involve either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a pre-formed carbocycle or heterocycle. whiterose.ac.uk For reactions starting with this compound, the focus is on building a new ring at the C4 position.

Transformations of the N-Isopropyl Substituent

The N-isopropyl group in this compound is a key feature that influences the molecule's reactivity. Its modification or removal is often a necessary step for further functionalization of the piperidine ring.

Selective Cleavage and Deprotection Strategies

The N-dealkylation of tertiary amines, including N-substituted piperidines, is a fundamental transformation in organic synthesis. nih.gov This process converts the tertiary amine to a secondary amine, which can then be used in subsequent reactions. For N-isopropyl groups, specific reagents and conditions are required for efficient cleavage.

One established method for the deprotection of N-alkyl groups, including isopropyl, is the use of chloroformates, such as α-chloroethyl chloroformate (ACE-Cl), in a von Braun-type reaction. This is a common strategy for the N-dealkylation of various amine-containing compounds. acs.org Another approach involves heating the N-isopropyl tertiary amide in methanesulfonic acid, which has been shown to selectively remove the isopropyl group. researchgate.net

Metabolic studies also provide insight into dealkylation processes. The N-dealkylation of N,N-dialkylamino moieties is a known metabolic pathway, often catalyzed by cytochrome P450 enzymes. semanticscholar.org These studies show that the removal of alkyl groups from nitrogen is a common biotransformation. acs.orgnih.gov

Chemical Modifications of the Isopropyl Group

Direct chemical modification of the N-isopropyl group without its removal is not a commonly reported transformation for this compound. Synthetic strategies typically favor the complete removal (deprotection) of the isopropyl group to yield the secondary amine (4-piperidone), which is then subjected to re-alkylation or other N-functionalization reactions to introduce different substituents. The stability of the C-N bond and the C-H bonds of the isopropyl group makes selective modification challenging compared to the more synthetically useful dealkylation-realkylation sequence.

Stereoselective Transformations and Asymmetric Synthesis Involving this compound

This compound is a prochiral ketone, and as such, it is a valuable substrate for stereoselective transformations to create chiral piperidine derivatives. These reactions are crucial for the synthesis of enantiomerically pure pharmaceutical compounds. snnu.edu.cnnih.gov

Asymmetric synthesis involving this piperidone primarily targets the C4 carbonyl group. Stereoselective reduction of the ketone to a hydroxyl group, or stereoselective addition of a nucleophile, can generate new stereocenters. The stereochemical outcome of these reactions can be controlled by using chiral catalysts, chiral auxiliaries, or biocatalysts. researchgate.net

For example, the asymmetric reduction of N-substituted-4-piperidones can be achieved using alcohol dehydrogenases (ADHs), providing access to chiral 4-hydroxypiperidines. acs.org The stereoselectivity of hydride reductions can be influenced by factors like the N-substituent, which affects the conformation of the piperidine ring. researchgate.net

Furthermore, the formation of chiral enamines from this compound can be used to direct asymmetric alkylations at the α-carbon positions (C3 and C5). The bulky N-isopropyl group can play a role in directing the stereoselectivity of such reactions. nih.gov Computational studies have shown that the conformation of the piperidine ring, influenced by its substituents, is key to controlling the facial selectivity of approaching electrophiles. nih.gov

The development of catalytic asymmetric methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction, allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives, highlighting the importance of creating chirality in the piperidine scaffold. snnu.edu.cnacs.org While these examples may not start directly from this compound, they underscore the significance and general interest in creating chiral piperidines from prochiral precursors.

Derivatives and Analogs of 1 Isopropyl 4 Piperidone

Synthesis of Substituted 1-Isopropyl-4-piperidone Derivatives

The this compound framework can be readily modified to introduce various substituents, primarily by targeting the carbonyl group and the α-methylene positions.

A common strategy involves the nucleophilic addition of organometallic reagents to the carbonyl carbon. For instance, the reaction of this compound with arylmagnesium halides or lithiumaryl compounds yields the corresponding tertiary alcohols, 4-aryl-1-isopropylpiperidin-4-ols. erowid.org This reaction provides a direct method for introducing aryl groups at the 4-position, creating a quaternary center.

Furthermore, the α-carbons adjacent to the ketone are susceptible to condensation reactions. Acid-catalyzed condensation with various aldehydes can lead to the formation of 3,5-bis(ylidene)-4-piperidone derivatives. semanticscholar.org These α,β-unsaturated ketone systems serve as key intermediates for further transformations, particularly in cycloaddition reactions.

Table 1: Selected Synthetic Reactions for this compound Substitution

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Addition | Arylmagnesium halide (Grignard Reagent) | 4-Aryl-1-isopropylpiperidin-4-ol | erowid.org |

| Aldol (B89426) Condensation | Aromatic Aldehydes (e.g., Benzaldehyde), Acid catalyst | 3,5-Bis(benzylidene)-1-isopropyl-4-piperidone | semanticscholar.orgresearchgate.net |

| Alkylation (general) | Alkyl halides, Base | α-Alkylated this compound |

Conversion to Piperidine (B6355638) and Pyrrolidine (B122466) Analogs

The 4-piperidone (B1582916) core can be transformed into fully saturated piperidine analogs through various reduction methods. The carbonyl group is readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165), yielding 1-isopropylpiperidin-4-ol. dtic.mil Further transformation of 4-hydroxy intermediates, such as those derived from Grignard reactions, can be achieved. For example, the 4-aryl-1-isopropylpiperidin-4-ols can be dehydrated using reagents like potassium acid sulfate (B86663) or hydrobromic acid to form 1-isopropyl-4-aryl-1,2,5,6-tetrahydropyridine intermediates. erowid.org Subsequent catalytic hydrogenation of this double bond yields the fully saturated 1-isopropyl-4-arylpiperidine derivatives. erowid.org

The conversion to pyrrolidine analogs is a more complex transformation involving ring contraction. While specific examples starting directly from this compound are not prevalent, general methodologies for such conversions exist. Radical-mediated amine cyclization reactions, for example, can be employed to synthesize both piperidines and pyrrolidines from linear amino-aldehydes, indicating the possibility of ring-size modification through strategic bond cleavage and formation pathways. nih.gov Additionally, oxidative methods can be used to functionalize the α-position of N-protected piperidines, generating N-acyliminium ions that can be trapped or undergo further reactions, potentially leading to ring-modified structures. nih.gov

Construction of Spirocyclic Systems Based on this compound

This compound is a valuable building block for constructing spirocyclic compounds, where two rings share a single carbon atom. A prominent method involves a 1,3-dipolar cycloaddition strategy. researchgate.net In this approach, the piperidone is first converted into a dipolarophile, typically a 3,5-bis[(E)-arylmethylidene]-1-isopropyl-4(1H)-pyridinone. This derivative then reacts with an in-situ generated azomethine ylide. Azomethine ylides can be formed from the reaction of isatin (B1672199) (1H-indole-2,3-dione) and an amino acid such as N-methylglycine (sarcosine). The subsequent [3+2]-cycloaddition reaction between the exocyclic double bonds of the piperidone derivative and the azomethine ylide results in the formation of a novel and complex spiro-pyrrolidine system, linking the piperidone ring to an oxindole (B195798) ring through a new pyrrolidine ring. researchgate.net

Table 2: Components for Spirocycle Synthesis via [3+2]-Cycloaddition

| Component | Role | Example Compound | Reference |

| Piperidone Derivative | Dipolarophile | 3,5-Bis[(E)-arylmethylidene]-1-isopropyl-4(1H)-pyridinone | researchgate.net |

| Ylide Precursor 1 | Azomethine Ylide Source | 1H-Indole-2,3-dione (Isatin) | researchgate.net |

| Ylide Precursor 2 | Azomethine Ylide Source | N-methylglycine (Sarcosine) | researchgate.net |

| Product | Spiroheterocycle | Spiro-pyrrolidine/oxindole grafted piperidone | researchgate.net |

Formation of Fused and Bridged Heterocyclic Compounds

The this compound moiety can be incorporated into more elaborate fused and bridged heterocyclic systems. Several downstream products demonstrate its utility in constructing multi-ring structures.

For example, it is a precursor for the synthesis of various fused thieno-pyridine derivatives. lookchem.com These include:

2-Benzoyl-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-6-isopropylthieno[3,4-b]pyridine.

2-Phenyl-5,6,7,8-tetrahydro-7-isopropylpyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one.

In these syntheses, the piperidone ring serves as the foundation upon which the thiophene (B33073) and subsequent pyrimidine (B1678525) rings are constructed.

Furthermore, this compound can be used to create bridged bicyclic compounds. A notable example is its use in the synthesis of 3,7-diisopropyl-3,7-diazabicyclo[3.3.1]nonane-9-one. lookchem.com This structure is formed through a double Mannich reaction, where the piperidone ring is bridged by a second nitrogen-containing chain, creating a rigid, bicyclic system.

Structure-Reactivity Relationship Studies of this compound Derivatives

Studies on related piperidine systems have shown that both steric and electronic factors play a crucial role. For instance, in piperidine nitroxides, the rate of reduction correlates with the redox potential of the derivatives. researchgate.net This suggests that the electronic environment around the reactive center, which is influenced by substituents on the ring, largely determines the radical's stability. Computational chemistry provides tools to quantify these effects; a correlation has been found between the reduction rate of piperidine nitroxides and the computed singly occupied molecular orbital-lowest unoccupied molecular orbital (SOMO-LUMO) energy gap. researchgate.net This indicates that electronic factors, rather than just steric hindrance, are the primary determinants of reactivity.

While specific studies focusing solely on this compound derivatives are limited, these principles are directly applicable. Modifications to the this compound scaffold, such as adding electron-withdrawing or electron-donating groups to the ring or the N-isopropyl group, would be expected to alter the electron density at the carbonyl carbon and the α-positions. This, in turn, would affect its reactivity towards nucleophiles, its enolate formation, and the stability of any intermediates, providing a basis for rationally designing new derivatives with specific chemical properties.

Applications of 1 Isopropyl 4 Piperidone in Advanced Research Paradigms

Precursor in Medicinal Chemistry Research and Drug Discovery

The piperidine (B6355638) scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. tcichemicals.com 1-Isopropyl-4-piperidone, as a functionalized piperidine derivative, serves as a crucial starting material and intermediate in the synthesis of more complex molecules with therapeutic potential.

Scaffold for Bioactive Compound Synthesis Research

The rigid framework of the piperidone ring in this compound provides an excellent scaffold for the synthesis of diverse bioactive compounds. Its chemical structure allows for modifications at various positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

Research into 4-piperidone (B1582916) derivatives has shown their potential in developing a wide range of therapeutic agents. For instance, the 4-piperidone core is a key component in the synthesis of potent analgesics. stenutz.eu While much of the research focuses on the broader class of 4-piperidones, the principles of using this scaffold apply to the 1-isopropyl derivative. The N-isopropyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially offering advantages in terms of metabolic stability and receptor binding.

A notable example of the direct application of this compound is in the synthesis of Lorcainide , an antiarrhythmic drug. chemicalbook.com This highlights its role as a key intermediate in the production of established pharmaceutical agents.

Furthermore, studies on 3,5-bis(ylidene)-4-piperidone derivatives, which can be synthesized from N-substituted 4-piperidones, have demonstrated significant biological activities. These compounds, considered mimics of curcumin (B1669340), have shown antiproliferative and antimycobacterial properties. The synthesis of such derivatives using this compound as a starting material could lead to the discovery of novel therapeutic agents.

Intermediate in Ligand Design and Pharmacophore Development Studies

For example, piperidinone-based inhibitors of the MDM2-p53 interaction have been developed as potential anticancer agents. nih.gov While this specific study may not have used the 1-isopropyl derivative, it demonstrates the potential of the piperidone scaffold in designing inhibitors of protein-protein interactions. The N-substituent on the piperidone ring is crucial for optimizing the potency and pharmacokinetic properties of these inhibitors. nih.gov Therefore, this compound represents a readily available starting material for the synthesis of analog libraries to probe the impact of the N-isopropyl group on the activity of such inhibitors.

Building Block for Heterocyclic Libraries

Combinatorial chemistry and the generation of diverse chemical libraries are fundamental to modern drug discovery. acmec.com.cn this compound is an attractive building block for the synthesis of heterocyclic libraries due to its reactive ketone group and the ability to introduce further diversity through reactions at the nitrogen atom or the alpha-carbons to the carbonyl group.

The synthesis of complex heterocyclic systems, such as spiro-heterocycles and fused-ring systems, can be achieved using 4-piperidone derivatives. These complex structures are of great interest in medicinal chemistry as they can explore a wider chemical space and potentially lead to the discovery of compounds with novel biological activities. The use of this compound in such combinatorial syntheses can generate libraries of compounds with a fixed N-isopropyl moiety, allowing for the systematic investigation of the influence of other substituents on biological activity.

Role in Materials Science Research

While the applications of this compound are more established in medicinal chemistry, its potential in materials science is an emerging area of research. The functional groups present in the molecule offer possibilities for its incorporation into polymers and coordination complexes.

Monomer in Polymer Chemistry Research

Research has demonstrated the use of 4-piperidone derivatives in the synthesis of high-molecular-weight polymers. tcichemicals.com The ketone functionality and the nitrogen atom within the piperidone ring can participate in various polymerization reactions. While specific studies focusing solely on the polymerization of this compound are limited, the general principles suggest its potential as a monomer or a co-monomer.

For instance, the carbonyl group could be a site for reactions leading to the formation of polymer chains. The N-isopropyl group would then become a pendant group on the polymer backbone, influencing the physical and chemical properties of the resulting material, such as its solubility, thermal stability, and mechanical properties. A patent has described the use of certain 4-piperidone derivatives as stabilizers for synthetic polymers against photo- and thermal degradation, suggesting another potential application route for related compounds in polymer science. lookchem.com

Ligand in Coordination and Organometallic Chemistry Research

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination and organometallic complexes.

The coordination of piperidine-based ligands to metal centers is a well-established area of research, with applications in catalysis and materials science. nist.gov While specific research on coordination complexes of this compound is not widely documented, its structural similarity to other N-substituted piperidones suggests its capability to form stable complexes with various transition metals.

The nature of the N-isopropyl group could sterically and electronically influence the coordination environment around the metal center, thereby affecting the catalytic activity or the structural properties of the resulting complex. Research in this area could lead to the development of new catalysts for organic synthesis or novel materials with interesting magnetic or optical properties.

Utilization in Synthetic Organic Methodologies

This compound is a versatile heterocyclic building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive ketone and a tertiary amine integrated within a piperidine scaffold, allows for its participation in a wide array of chemical transformations. This compound serves as a valuable starting material for the synthesis of more complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. Its utility is most pronounced in reactions that leverage the reactivity of the carbonyl group and the adjacent methylene (B1212753) positions.

Chiral Auxiliary Applications in Asymmetric Synthesis

The direct application of this compound as a chiral auxiliary in asymmetric synthesis is not documented in scientific literature. A chiral auxiliary is, by definition, an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. Since this compound is an achiral molecule, it cannot fulfill this role.

However, it serves as a valuable prochiral scaffold for the synthesis of chiral piperidine-containing molecules. The ketone group at the C-4 position presents a prochiral center, meaning it can be transformed into a chiral center, typically a stereogenic carbon atom. Asymmetric transformations targeting this carbonyl group, such as enantioselective reductions or nucleophilic additions using chiral catalysts or reagents, can yield chiral 4-hydroxypiperidine (B117109) derivatives. These chiral products are significant synthons for various biologically active compounds.

Furthermore, the piperidone ring can be derivatized to create novel chiral ligands for transition-metal catalysis. The synthesis begins with the this compound framework, upon which chiral functionalities are installed through subsequent reactions, although this remains a more theoretical application than a widely practiced methodology. Therefore, while not a chiral auxiliary itself, this compound is a foundational substrate for strategies aimed at producing enantiomerically enriched piperidine derivatives.

Reagent in Specific Chemical Transformations

As a reagent, this compound is employed in several specific transformations, primarily leveraging the reactivity of its ketone functional group and the alpha-carbons at the C-3 and C-5 positions.

Knoevenagel Condensation: The piperidone acts as the carbonyl component in Knoevenagel condensation reactions. This reaction involves the nucleophilic addition of an active methylene compound to the ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org When reacted with aromatic aldehydes, this compound can first undergo a condensation at its active methylene positions (C-3 and C-5) to form 3,5-bis(ylidene)-4-piperidone derivatives. rsc.org These highly conjugated systems are investigated for their interesting chemical properties and potential as curcumin mimics. rsc.org The reaction is typically catalyzed by a base, such as piperidine or pyrrolidine (B122466). nih.gov

Multicomponent Reactions (MCRs) for Spirocycle Synthesis: this compound is an ideal ketone component for various multicomponent reactions (MCRs) aimed at the synthesis of complex heterocyclic systems, particularly spirocycles. researchgate.net Spirocyclic compounds, where two rings share a single atom, are of significant interest in drug discovery. In these reactions, the piperidone's carbonyl carbon becomes the spiro-center.

One such application is in the synthesis of diazaspiro[4.5]decane derivatives. In a typical one-pot reaction, this compound can react with a primary amine and an isocyanide (in an Ugi-type reaction) or other components to rapidly assemble the spirocyclic scaffold. nih.gov The use of MCRs provides a time- and resource-efficient pathway to generate libraries of structurally diverse molecules for biological screening. researchgate.net

The table below summarizes key transformations involving this compound.

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Aromatic Aldehydes, Active Methylene Compounds | Base (e.g., Piperidine) | 3,5-Bis(ylidene)-4-piperidones |

| Multicomponent Reaction | Primary Amine, Isocyanide, etc. | Acid or Catalyst-Free | Spirocyclic Heterocycles |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Lewis Acid | Chiral 4-Hydroxypiperidines |

Mechanistic Investigations and Reaction Dynamics Involving 1 Isopropyl 4 Piperidone

Elucidation of Reaction Mechanisms in its Synthesis and Transformations

The synthesis of 1-isopropyl-4-piperidone can be achieved through several established synthetic routes, with the elucidation of their reaction mechanisms being a key area of chemical research. The primary methods for constructing the N-substituted 4-piperidone (B1582916) core are the Dieckmann condensation and reductive amination.

One common approach involves the double Michael addition of isopropylamine (B41738) to two equivalents of an acrylate (B77674) ester, such as ethyl acrylate, followed by a Dieckmann condensation. The mechanism of the Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a base to yield a β-keto ester. The reaction is initiated by the deprotonation of a carbon alpha to one of the ester groups, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester. The driving force for this reaction is often the formation of a stable enolate of the product. Following the cyclization, hydrolysis and decarboxylation are carried out to yield the final this compound.

Another significant synthetic pathway is the reductive amination of a pre-existing 4-piperidone ring or a related precursor. This reaction involves the condensation of a ketone (in this case, a 4-piperidone derivative) with an amine (isopropylamine) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. The mechanism of imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The subsequent reduction of the C=N double bond is typically achieved using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity.

Transformations of this compound often involve reactions at the carbonyl group. For instance, it can undergo nucleophilic addition reactions with various reagents. It can also serve as a precursor for the synthesis of more complex heterocyclic systems through condensation reactions followed by cyclization. The specific mechanisms of these transformations are dictated by the nature of the reactants and the reaction conditions employed.

Kinetic Studies of this compound Reactivity

While extensive kinetic data specifically for the reactions of this compound are not widely available in publicly accessible literature, the general principles of the kinetics of the underlying reaction types, such as the Dieckmann condensation and reductive amination, can be applied.

The rate of the Dieckmann condensation is influenced by several factors, including the concentration of the reactants and the base, the nature of the solvent, and the reaction temperature. The formation of the enolate is often the rate-determining step. The steric hindrance around the reaction centers can also play a significant role in the reaction kinetics. For instance, the bulky isopropyl group on the nitrogen atom might influence the rate of cyclization compared to less sterically demanding N-substituents.

Comparative kinetic studies of a series of N-alkyl-4-piperidones could provide valuable insights into the electronic and steric effects of the N-substituent on the reactivity of the piperidone ring. However, specific rate constants and activation parameters for this compound remain a subject for more detailed investigation.

Studies on Intermediate Formation and Detection

The synthesis and transformations of this compound proceed through various transient intermediates. The detection and characterization of these intermediates are essential for a complete understanding of the reaction mechanisms.

In the synthesis via Dieckmann condensation, the key intermediate is the enolate formed after the initial deprotonation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to detect the presence of enolates under specific conditions, although their transient nature often makes direct observation challenging. The cyclic β-keto ester formed after cyclization is a more stable intermediate that can be isolated and characterized.

During reductive amination, the primary intermediate is the imine or iminium ion. The formation of the C=N bond can be monitored using spectroscopic methods. For instance, the appearance of a characteristic C=N stretching band in the IR spectrum or specific signals in the ¹H and ¹³C NMR spectra would indicate the formation of the imine intermediate. In some cases, under carefully controlled conditions, it may be possible to isolate the imine intermediate before proceeding with the reduction step.

In transformations involving the carbonyl group of this compound, various addition and condensation intermediates can be formed. For example, in a Wittig reaction, a betaine (B1666868) and an oxaphosphetane are key intermediates leading to the formation of an alkene. The detection of such intermediates often requires specialized techniques, including low-temperature spectroscopy and trapping experiments.

Catalytic Cycles and the Role of this compound

While this compound is primarily known as a synthetic intermediate, the piperidone scaffold in general can play a role in catalytic processes. For instance, piperidine (B6355638) and its derivatives can act as organocatalysts in various organic transformations.

There is potential for this compound or its derivatives to be involved in catalytic cycles, for example, as a precursor to a catalytically active species. The nitrogen atom in the piperidine ring can act as a Lewis base or be part of a ligand for a metal catalyst. The carbonyl group can also participate in catalytic cycles, for instance, by forming enamines which are key intermediates in many organocatalytic reactions.

Advanced Analytical and Spectroscopic Methodologies in Research on 1 Isopropyl 4 Piperidone

Structural Elucidation of Novel Derivatives and Reaction Products

The synthesis of novel derivatives from 1-isopropyl-4-piperidone necessitates unambiguous structural verification. Modern spectroscopic methods provide the detailed molecular insights required for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of this compound. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, the increasing complexity of novel derivatives often requires advanced 2D NMR techniques for complete and unambiguous assignments. nih.govipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of the parent compound, this compound, displays characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups) and the piperidone ring protons. The ¹³C spectrum shows distinct resonances for the carbonyl carbon (C4), the carbons adjacent to the nitrogen (C2, C6), the central piperidone carbon (C3, C5), and the isopropyl carbons.

2D NMR Techniques: For more complex structures, such as products from aldol (B89426) condensations at the C3/C5 positions or substitutions on the piperidone ring, 2D NMR is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through bonds. It is invaluable for tracing the connectivity within the piperidone ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹³C-¹H), providing a clear map of which protons are attached to which carbons. nih.gov This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons (like the carbonyl group or substituted aromatic carbons) and for piecing together different molecular fragments by establishing long-range connectivity. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation, such as the relative orientation of substituents on the piperidone ring.

The combination of these techniques allows researchers to build a complete and validated 3D picture of novel this compound derivatives. hyphadiscovery.comresearchgate.net

Table 1: Illustrative NMR Data for a Hypothetical Derivative: 3-Benzyl-1-isopropyl-4-piperidone This table presents expected chemical shifts and correlations to demonstrate the application of NMR techniques.

| Position | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O (C4) | - | ~208.0 | H3, H5, H2', H6' |

| CH (Isopropyl) | ~2.8 (septet) | ~55.0 | C2, C6, CH₃ |

| CH₃ (Isopropyl) | ~1.1 (doublet) | ~18.5 | CH (Isopropyl), C2, C6 |

| CH₂ (C2) | ~2.9 (m), ~2.5 (m) | ~54.0 | C4, C6, CH (Isopropyl) |

| CH (C3) | ~2.6 (m) | ~48.0 | C2, C4, C5, Benzyl-CH₂ |

| CH₂ (C5) | ~2.4 (m), ~2.2 (m) | ~41.0 | C3, C4, C6 |

| CH₂ (Benzyl) | ~3.1 (dd), ~2.7 (dd) | ~35.0 | C2, C3, C4, Aromatic C1' |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. libretexts.org Both hard and soft ionization techniques are employed in the study of piperidone derivatives.

Electron Ionization (EI-MS): As a hard ionization technique, EI often leads to extensive fragmentation. stackexchange.com While this can sometimes make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, useful for identifying known compounds and elucidating the structure of new ones. Common fragmentation pathways for N-alkyl piperidones involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the loss of an alkyl radical. miamioh.edu The largest substituent on the nitrogen is preferentially lost. miamioh.edu

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺, making it ideal for accurate molecular weight determination. nih.govrsc.org It is readily coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures.

Tandem Mass Spectrometry (MS/MS): To gain structural information from the intact ions generated by ESI, tandem mass spectrometry (MS/MS) is used. semanticscholar.org The protonated molecule is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide detailed information about the molecule's structure. For piperidine (B6355638) derivatives, fragmentation often involves ring-opening pathways or cleavage of side chains. nih.gov The fragmentation patterns of cyclic tertiary amines can be complex, involving both ring and side-chain fragmentation, which helps in differentiating regioisomers. nih.gov

Table 2: Predicted Key Mass Fragments for this compound (MW: 141.21)

| m/z | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 98 | [M - C₃H₇]⁺ or [M - CH₃CO]⁺ | Loss of isopropyl radical or alpha-cleavage with loss of acetyl radical |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C2-C3 bond, loss of C₃H₅O |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation.

For derivatives of this compound, X-ray crystallography can:

Confirm Constitution: It provides an unambiguous map of the atomic arrangement, verifying the outcome of a chemical synthesis.

Determine Conformation: It can establish the preferred conformation of the six-membered piperidone ring (e.g., chair, boat, or twist-boat), which is influenced by the substituents. nih.gov

Establish Absolute Configuration: For chiral derivatives, X-ray analysis of a single crystal of an enantiopure compound is a primary method for determining the absolute configuration. researchgate.net This is achieved through the analysis of anomalous dispersion, with the Flack parameter being a key indicator used to confirm the correct enantiomer has been modeled. nih.govnih.govmit.edu A Flack parameter close to zero indicates the correct absolute configuration, while a value near one suggests the inverted structure. nih.gov

Table 3: Example of Crystallographic Data for a Piperidone Derivative This table is representative of the data generated in an X-ray crystallography experiment, modeled after published structures.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₁₇NO₂ |

| Formula weight | 219.28 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 6.12, 10.54, 18.21 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1173.5 |

| Z (molecules/unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Flack parameter | 0.0 (2) |

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts

Chromatography is essential for separating this compound and its derivatives from reaction mixtures and for assessing the purity of isolated products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this class of compounds.

Reversed-Phase HPLC (RP-HPLC): This is the most widely applied HPLC mode. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For basic compounds like piperidones, additives such as formic acid or trifluoroacetic acid are often included in the mobile phase to improve peak shape by protonating the amine. A validated RP-HPLC method can provide precise and accurate quantification of the main compound and any impurities. nih.gov

Chiral HPLC: For separating enantiomers of chiral derivatives, specialized chiral stationary phases (CSPs) are required. These columns contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times. Chiral HPLC is crucial for determining the enantiomeric excess (ee) of a product from an asymmetric synthesis. google.com

Detection: Ultraviolet (UV) detection is commonly used, as the carbonyl group in the piperidone ring provides a chromophore. For compounds lacking a strong chromophore, or for universal detection, a Charged Aerosol Detector (CAD) can be employed. researchgate.net Coupling HPLC to a mass spectrometer (LC-MS) combines separation with mass identification, providing a powerful tool for analyzing complex mixtures. nih.gov

Table 4: Typical RP-HPLC Conditions for Piperidone Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical aspects of chemical process development. In situ (in the reaction vessel) spectroscopic monitoring provides real-time data without the need for sampling, which can be disruptive and unrepresentative. mt.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR, often using an attenuated total reflectance (ATR) probe inserted directly into the reactor, is a powerful technique for monitoring reactions in real time. researchgate.net The mid-infrared region provides a "fingerprint" of the molecules present. mt.com For reactions involving this compound, one can monitor the disappearance of the reactant's carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and/or the appearance of a new characteristic peak for the product. youtube.com This allows for precise determination of reaction completion, preventing the formation of impurities from over-reaction. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media or through glass windows. It can track changes in specific functional groups and provide kinetic data similarly to FTIR.

NMR Spectroscopy: For mechanistic studies, reactions can be run directly in an NMR tube, allowing for the observation of all proton- or carbon-containing species over time. This can lead to the identification of short-lived intermediates that would be missed by traditional offline analysis.

These process analytical technologies (PAT) are invaluable for optimizing reaction conditions (temperature, catalyst loading, reaction time) efficiently and ensuring process robustness. acs.org

Chiroptical Methods for Stereochemical Analysis of Chiral Derivatives

When a reaction involving this compound generates a new chiral center, determining the absolute configuration of the product is essential. Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light. rsc.org The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum to one predicted by quantum-mechanical calculations (often using Density Functional Theory, DFT), the absolute configuration of the molecule can be confidently assigned. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition region. wikipedia.orgbruker.com VCD is a powerful tool for determining the absolute configuration and conformational analysis of chiral molecules in solution. wikipedia.org It is particularly useful for molecules that lack a strong UV chromophore but have characteristic IR absorptions. researchgate.net The comparison between experimental and DFT-calculated VCD spectra provides a reliable method for stereochemical assignment. mdpi.com

These chiroptical methods, especially when combined with theoretical calculations, offer a non-destructive alternative to X-ray crystallography for assigning the absolute configuration of new chiral derivatives of this compound, particularly for non-crystalline samples. mdpi.comnih.gov

Computational and Theoretical Studies of 1 Isopropyl 4 Piperidone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-isopropyl-4-piperidone, methods like Density Functional Theory (DFT) are commonly employed to predict its molecular geometry and electronic properties.

DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can provide a detailed picture of the molecule's structure. These calculations would typically reveal a piperidone ring in a chair conformation, which is the most stable arrangement for such six-membered rings. The isopropyl group attached to the nitrogen atom would have its own conformational preferences relative to the ring.

The electronic structure of this compound is characterized by the presence of a carbonyl group and a tertiary amine within the piperidine (B6355638) ring. The lone pair of electrons on the nitrogen atom and the pi-system of the carbonyl group are key features influencing the molecule's reactivity. Quantum chemical calculations can quantify properties such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.

Below is a table of predicted molecular properties for this compound, typical of those obtained from quantum chemical calculations.

| Property | Predicted Value | Unit |

| Molecular Formula | C8H15NO | |

| Molecular Weight | 141.21 | g/mol |

| Dipole Moment | ~2.5 - 3.0 | Debye |

| HOMO Energy | ~ -6.5 to -7.5 | eV |

| LUMO Energy | ~ 0.5 to 1.5 | eV |

| HOMO-LUMO Gap | ~ 7.0 to 9.0 | eV |

Note: The values in this table are estimations based on typical results for similar molecules and should be considered illustrative.

Conformational Analysis and Energy Minimization Studies

The flexible nature of the piperidine ring and the rotation of the isopropyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements, known as the global minimum energy conformation, as well as other low-energy conformers.

Molecular mechanics force fields, such as MMFF94 or AMBER, are efficient methods for exploring the conformational space of a molecule. These methods model the molecule as a collection of atoms connected by springs, with potential energy functions describing bond stretching, angle bending, torsional strain, and non-bonded interactions.